molecular formula C31H29N5O2 B11335474 {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone

Cat. No.: B11335474
M. Wt: 503.6 g/mol
InChI Key: WIIFAHYCMSRQQX-UHFFFAOYSA-N
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Description

The compound {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone is a complex organic molecule featuring a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methoxyphenyl and phenyl groups through nucleophilic substitution reactions.

    Piperazine Ring Formation: This involves the reaction of the intermediate with piperazine under controlled conditions.

    Final Coupling: The final step includes coupling the piperazine derivative with 3-methylphenylmethanone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO₄.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like LiAlH₄.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: HNO₃ for nitration, Br₂ for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone exerts its effects involves binding to specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to interact with these targets, potentially inhibiting or activating them, leading to the desired therapeutic effects.

Comparison with Similar Compounds

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone: can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:

    {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone: Similar structure but with a different position of the methyl group.

    {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-chlorophenyl)methanone: Similar structure but with a chlorine substituent instead of a methyl group.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C31H29N5O2/c1-22-7-6-10-24(19-22)31(37)35-17-15-34(16-18-35)29-28-27(23-8-4-3-5-9-23)20-36(30(28)33-21-32-29)25-11-13-26(38-2)14-12-25/h3-14,19-21H,15-18H2,1-2H3

InChI Key

WIIFAHYCMSRQQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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